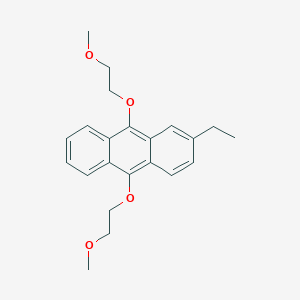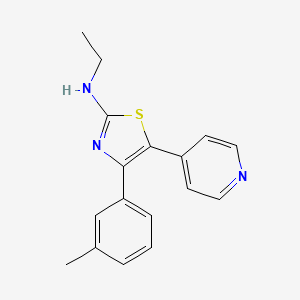
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms connected by an oxygen atom, with various organic groups attached to the silicon atoms
Vorbereitungsmethoden
The synthesis of 1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane typically involves the reaction of chlorosilanes with methanol under controlled conditions. One common method involves the reaction of 1,1-dichlorosilane with methanol in the presence of a catalyst to produce the desired compound. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid. Common reagents used in these reactions include methanol, water, and various catalysts.
Wissenschaftliche Forschungsanwendungen
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The mechanism of action of 1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichloro-3,3-dimethoxy-3-methyl-1-phenyldisiloxane can be compared with other similar organosilicon compounds, such as:
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This compound has similar chemical properties but differs in the number and type of organic groups attached to the silicon atoms.
1,1,3,3-Tetramethyldisiloxane: Lacks the chlorine atoms and has different reactivity and applications.
1,1,3,3-Tetrachloro-1,3-diorganyldisiloxanes: These compounds have more chlorine atoms and are used in different industrial applications.
Eigenschaften
CAS-Nummer |
474972-53-7 |
|---|---|
Molekularformel |
C9H14Cl2O3Si2 |
Molekulargewicht |
297.28 g/mol |
IUPAC-Name |
dichloro-[dimethoxy(methyl)silyl]oxy-phenylsilane |
InChI |
InChI=1S/C9H14Cl2O3Si2/c1-12-15(3,13-2)14-16(10,11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI-Schlüssel |
FQMTZMYYCACKMI-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(OC)O[Si](C1=CC=CC=C1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)


![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)


![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)


![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)


